

OX04528: A Technical Guide for Inflammation Research

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Compound of Interest

Compound Name: OX04528

Cat. No.: B15607985

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in the modulation of inflammatory responses.[5][6] Emerging research has identified GPR84 as a pro-inflammatory receptor, making its agonists valuable tools for studying inflammatory processes and for the potential development of novel therapeutics.[3][7] **OX04528**, with its exceptional potency, G-protein bias, and oral bioavailability, represents a significant advancement for in vitro and in vivo investigations into the role of GPR84 in inflammation.[2][8]

This technical guide provides a comprehensive overview of **OX04528**, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use as a research tool in the field of inflammation.

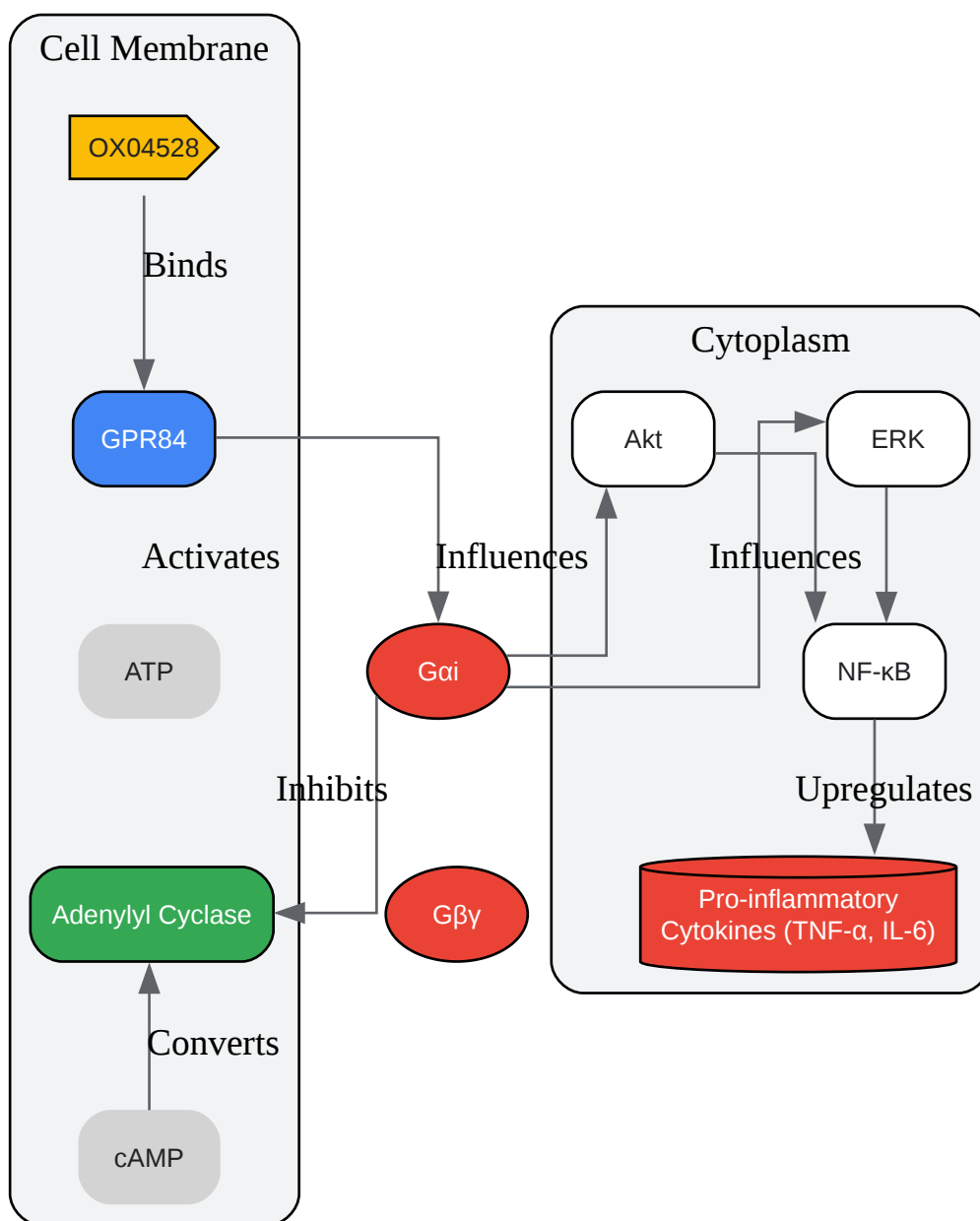
Mechanism of Action

OX04528 is a selective agonist of GPR84, a G α i-coupled receptor.[4] Upon binding, **OX04528** activates the G α i subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This G-protein-mediated signaling is the primary mechanism of action for **OX04528**. Notably, **OX04528** is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway without significantly

engaging the β -arrestin pathway, which is often associated with receptor desensitization and internalization.[2][4][9]

The activation of GPR84 by agonists has been shown to potentiate inflammatory responses in immune cells.[7] Downstream of $G_{\alpha i}$ activation, GPR84 signaling can influence other important intracellular pathways involved in inflammation, such as the Akt, ERK, and NF- κ B pathways.[1][7] This can lead to an enhanced production of pro-inflammatory cytokines like TNF- α and IL-6.[5][7]

Signaling Pathway Diagram



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Caption: GPR84 signaling cascade initiated by **OX04528**.

Data Presentation

In Vitro Activity & Selectivity

| Parameter | Cell Line | Value | Reference |
|------------------------------------|-----------------------|--|-----------|
| EC ₅₀ (cAMP Inhibition) | CHO-hGPR84 | 0.00598 nM (5.98 pM) | [1][3][4] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | No detectable effect up to 80 μM | [4][5][9] |
| Selectivity | FFA1, FFA4, CB2 | No detectable activity | [2][3] |
| Cytotoxicity | CHO-hGPR84, CHO-K1 | No evidence up to 30 μM (20h incubation) | [4][8] |

In Vitro ADME & Pharmacokinetics

| Parameter | Species | Value | Reference |
|--|------------------------|--------------------------|-----------|
| Microsomal Half-life (t _{1/2}) | Mouse | 88.8 minutes | [8] |
| Microsomal Clearance (CL) | Mouse | 15.6 μL/min/mg | [8] |
| Oral Bioavailability | Mouse | Orally bioavailable | [2] |
| In Vivo Half-life (t _{1/2}) | Mouse (10 mg/kg, oral) | 58 minutes (0.959 hours) | [2][8] |
| In Vivo C _{max} | Mouse (10 mg/kg, oral) | 280 nM | [8] |
| In Vivo Mean Residence Time (MRT) | Mouse (10 mg/kg, oral) | 1.52 hours | [8] |

Experimental Protocols

In Vitro cAMP Inhibition Assay

This protocol is based on the methods described for characterizing **OX04528**.[\[4\]](#)

- **Cell Culture:** Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) in an appropriate growth medium supplemented with antibiotics for selection.
- **Cell Plating:** Seed the CHO-hGPR84 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
- **Compound Preparation:** Prepare a serial dilution of **OX04528** in a suitable buffer (e.g., HBSS with 20 mM HEPES).
- **Assay Procedure:**
 - Aspirate the growth medium from the cells and add the diluted **OX04528**.
 - Incubate for 30 minutes at room temperature.
 - Add forskolin (e.g., 25 μ M final concentration) to all wells to stimulate cAMP production, except for the negative control wells.
 - Incubate for a further 30 minutes at room temperature.
- **cAMP Measurement:** Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the **OX04528** concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

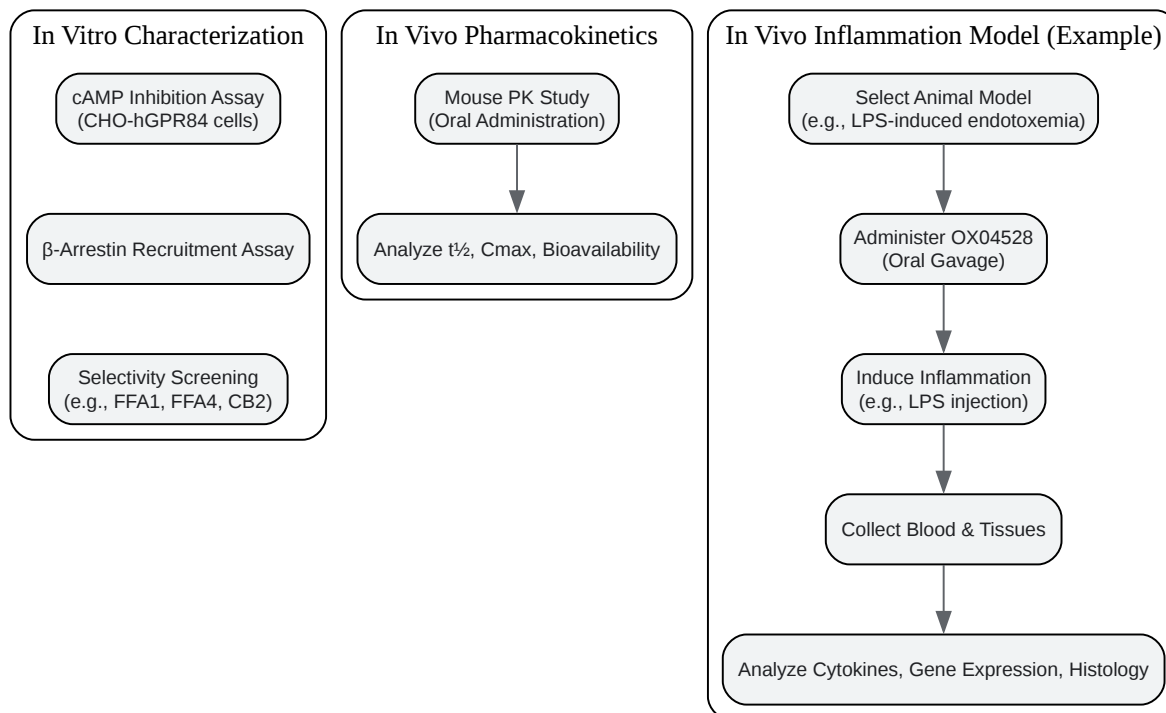
In Vivo Inflammation Model (Representative Protocol)

Disclaimer: The following protocol is a representative example for inducing acute inflammation using lipopolysaccharide (LPS). It is based on established models where GPR84 agonists have been studied. This protocol has not been specifically validated for **OX04528**, and researchers should perform dose-response studies to determine the optimal concentration.

- **Animal Model:** Use male C57BL/6 mice (8-12 weeks old).

- Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
- Compound Administration:
 - Prepare a formulation of **OX04528** suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).
 - Administer **OX04528** or the vehicle control to the mice at a predetermined dose (e.g., 1-30 mg/kg, based on pharmacokinetic data).
- Induction of Inflammation:
 - One hour after **OX04528** administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
 - A control group should receive a PBS injection.
- Sample Collection:
 - At various time points post-LPS injection (e.g., 2, 4, 8 hours), euthanize the mice.
 - Collect blood via cardiac puncture for serum cytokine analysis.
 - Harvest tissues of interest (e.g., spleen, liver, lung) and either snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
- Endpoint Analysis:
 - Measure pro-inflammatory cytokine levels (e.g., TNF- α , IL-6) in the serum using ELISA or a multiplex bead array.
 - Analyze the expression of inflammatory genes in tissues using RT-qPCR.
 - Perform histological analysis of tissue sections to assess inflammatory cell infiltration.

Experimental Workflow Diagram



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Caption: A logical workflow for characterizing **OX04528**.

Conclusion

OX04528 is a powerful and precise research tool for investigating the role of GPR84 in inflammation. Its high potency, G-protein bias, and favorable pharmacokinetic profile make it suitable for a wide range of in vitro and in vivo studies. This guide provides the foundational information and protocols necessary for researchers to effectively utilize **OX04528** in their studies of inflammatory diseases. As a newly developed compound, future research will likely further elucidate its effects in various inflammation models, expanding its application in drug discovery and development.

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